Product packaging for rel-cis-Pinic acid(Cat. No.:CAS No. 61774-58-1)

rel-cis-Pinic acid

Cat. No.: B124750
CAS No.: 61774-58-1
M. Wt: 186.2 g/mol
InChI Key: LEVONNIFUFSRKZ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Monoterpene Oxidation Products in Atmospheric Processes

Monoterpenes represent the second largest group of biogenic volatile organic compounds (BVOCs) in the atmosphere. nih.gov Their atmospheric degradation by oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3) results in a variety of secondary pollutants. nih.govresearchgate.net This oxidation process is a critical driver of atmospheric chemistry, leading to the formation of compounds with lower volatility than their parent monoterpenes. copernicus.org These less volatile products can then participate in the formation and growth of aerosol particles, either by creating new particles through homogeneous nucleation or by condensing onto existing ones. copernicus.org

The oxidation of monoterpenes significantly contributes to the formation of Secondary Organic Aerosols (SOAs), which constitute a major fraction of atmospheric particulate matter. researchgate.netcopernicus.org SOAs have considerable impacts on air quality, climate radiative forcing, and human health. copernicus.org For instance, the oxidation of monoterpenes can enhance the production of photochemical ozone under high nitrogen oxide (NOx) conditions. nih.gov Furthermore, the reaction of monoterpenes with ozone can serve as an additional source of OH radicals, further promoting ozone production. nih.gov

Research has shown that monoterpenes are crucial in SOA formation, with typical yields of around 5%-10%. researchgate.net The chemical composition of these SOAs is complex, containing a variety of oxygenated organic compounds. The study of first-generation oxidation products from monoterpenes like α-pinene, β-pinene, and limonene (B3431351) provides essential insights into the mechanisms of SOA formation. researchgate.net

Contextualization of α-Pinene as a Precursor Compound

rel-cis-Pinic acid is a well-established oxidation product of α-pinene. medchemexpress.com The ozonolysis of α-pinene, in particular, has been identified as a key pathway for the formation of cis-pinic acid in the atmosphere. capes.gov.brrsc.orgau.dk Smog chamber experiments have demonstrated the formation of cis-pinic acid from the reaction of α-pinene with ozone. capes.gov.brau.dk

As a dicarboxylic acid, cis-pinic acid has a very low vapor pressure, which makes it an important contributor to the gas-to-particle conversion of α-pinene oxidation products. capes.gov.brau.dk Research has quantified the yield of cis-pinic acid from α-pinene ozonolysis under various conditions.

Table 1: Experimental Yields of cis-Pinic Acid from α-Pinene Ozonolysis

α-Pinene Concentration (ppbv) Ozone Concentration (ppbv) cis-Pinic Acid Yield (%) Reference
1000 750 1-3 capes.gov.brau.dk
100 75 0.3-0.5 capes.gov.brau.dk

The chirality of the precursor molecule, α-pinene, is an interesting aspect of this atmospheric chemistry. Studies have shown that the chiral information of α-pinene is transferred to its oxidation product, pinic acid. attoproject.orgcnr.it This means that the enantiomeric ratio of pinic acid in the atmosphere can provide information about the large-scale emission processes of the different chiral forms of α-pinene. attoproject.orgcnr.it In studies conducted in the Amazon rainforest, the enantiomer of pinic acid resulting from the oxidation of (−)-α-pinene was found to be dominant. cnr.it

The physicochemical properties of cis-pinic acid and related α-pinene oxidation products have been studied to better understand their atmospheric behavior. These properties are crucial for modeling their partitioning between the gas and particle phases.

Table 2: Physicochemical Properties of cis-Pinic Acid and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Temperature (K) Enthalpy of Fusion (kJ·mol⁻¹) Reference
cis-Pinic acid C₉H₁₄O₄ 186.20 364.32 nih.govnih.gov
cis-Pinonic acid C₁₀H₁₆O₃ 184.23 30.35 nih.govchemeo.com
cis-Norpinic acid 440.68 14.75 nih.gov
cis-Norpinonic acid nih.gov

In addition to ozonolysis, α-pinene is also oxidized by OH and NO3 radicals, leading to major products such as cis-pinonic acid and pinonaldehyde, alongside cis-pinic acid. uci.edu Under highly acidic conditions, such as those found in some atmospheric aerosols, cis-pinonic acid can undergo further reactions. nih.gov However, cis-pinic acid itself is proposed to be a key intermediate in the formation of dimers found in secondary organic aerosols, specifically through esterification with other oxidation products like diaterpenylic acid. copernicus.org

Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B124750 rel-cis-Pinic acid CAS No. 61774-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVONNIFUFSRKZ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1C(=O)O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208651-71-2
Record name (1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Formation Pathways and Mechanisms of Rel Cis Pinic Acid

Gas-Phase Oxidation of α-Pinene

The initial and most critical step in the formation of rel-cis-pinic acid is the gas-phase oxidation of its precursor, α-pinene. This process is primarily initiated by three main atmospheric oxidants: ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). geologie.ac.at Each of these reactants triggers a unique cascade of chemical reactions, leading to a variety of oxygenated products, including cis-pinic acid.

Ozonolysis Reactions and Intermediate Species

The reaction between α-pinene and ozone is a major and widely studied pathway for the formation of cis-pinic acid and a significant contributor to SOA. copernicus.orgresearchgate.net The process begins with ozone attacking the endocyclic double bond of α-pinene, forming an unstable primary ozonide. This intermediate rapidly decomposes, breaking the six-membered ring and yielding energized Criegee intermediates (CIs). au.dk

From these Criegee intermediates, several decomposition channels can lead to the formation of cis-pinic acid. One key pathway involves the formation of an acyl-type radical. researchgate.net Two main mechanisms have been proposed for the subsequent reactions of this radical:

Pathway A: Involves an isomerization of a complex C₉-acyloxy radical through a 1,7 H-atom shift. researchgate.net

Pathway B: The acyl radical reacts with a hydroperoxyl radical (HO₂) to form a pinalic peroxo acid, which then isomerizes to yield cis-pinic acid. researchgate.net

The ozonolysis of α-pinene is a dominant source of cis-pinic acid, with high aerosol yields observed in dark ozone experiments. copernicus.org It is formed concurrently with other major products like cis-pinonic acid and terpenylic acid. geologie.ac.at

Table 1: Key Intermediates in the Ozonolysis of α-Pinene Leading to cis-Pinic Acid

Intermediate Species Role in Formation Pathway
Primary Ozonide Initial unstable adduct from O₃ addition to α-pinene's double bond.
Criegee Intermediate (CI) Highly reactive species formed from primary ozonide decomposition.
Acyl Radical A key intermediate formed from the decomposition of the Criegee intermediate. researchgate.net
C₉-Acyloxy Radical A complex radical that can isomerize via an H-atom shift to form products. researchgate.net

Hydroxyl Radical (OH) Initiated Oxidation

During the daytime, the hydroxyl (OH) radical is a primary oxidant for α-pinene. geologie.ac.at While this reaction pathway also produces cis-pinic acid, studies suggest that the yield of cis-pinic acid from OH-initiated oxidation is significantly lower than from ozonolysis. pnas.org The oxidation by OH radicals leads to a complex mixture of products, including cis-pinic acid, cis-pinonic acid, and various hydroxy-pinonic acid isomers. copernicus.org The mechanism involves the formation of peroxy radicals (RO₂) which undergo further reactions. However, the specific branching ratios heavily favor other products over cis-pinic acid, leading to observations that it comprises a much smaller fraction of the resulting SOA mass compared to ozonolysis experiments. pnas.org

Nitrate Radical (NO₃) Initiated Oxidation

During nighttime, in regions with both biogenic and anthropogenic emissions, the nitrate (NO₃) radical becomes an important oxidant for α-pinene. geologie.ac.atcopernicus.org This reaction is a significant source of SOA and organic nitrogen. copernicus.org The oxidation of α-pinene by NO₃ leads to the formation of nitrooxy peroxy radicals (nRO₂). The fate of these radicals determines the final product distribution. While the primary products are often organonitrates, the reaction pathways can also yield dicarboxylic acids like cis-pinic acid. copernicus.orgcopernicus.org Dimer formation is a primary mechanism of SOA production from this pathway under simulated nighttime conditions. copernicus.org

Multiphase Chemical Processing Leading to this compound

Once formed in the gas phase, cis-pinic acid and its precursors can partition into atmospheric aqueous phases (like cloud and fog droplets) or onto the surface of existing aerosol particles. rsc.orgrsc.org Subsequent reactions in these condensed phases can further transform these compounds and contribute to the growth and aging of SOA.

Aqueous Phase Oxidation Processes

Cis-pinic acid is water-soluble and can be processed in atmospheric aqueous phases. rsc.orgrsc.orgresearchgate.net In cloud water and deliquescent particles, it can be further oxidized by OH radicals. nih.govacs.org This aqueous-phase processing is considered an important transformation pathway for semi-volatile compounds. acs.orgresearchgate.net

Research has shown that the rate of these aqueous-phase reactions and the resulting products are highly dependent on environmental conditions, particularly pH. For instance, the yields of further oxidation products like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) and norpinic acid from the aqueous photo-oxidation of pinic acid are significantly higher under basic conditions (pH 8) compared to acidic conditions (pH 2). rsc.orgrsc.org This difference is attributed to a charge transfer reaction pathway unique to the aqueous phase. rsc.org

Table 2: Research Findings on Aqueous Phase OH-Oxidation of Pinic Acid (PA)

Finding pH Condition Significance Reference
Yield of Norpinic Acid (NPA) 3.4% at pH 2 Demonstrates drastic pH dependence on product yields. rsc.orgrsc.org
10% at pH 8
Yield of MBTCA 2.6% at pH 2 Identifies pinic acid as a novel source of important SOA tracers. rsc.orgrsc.org
5.0% at pH 8

Aqueous OH aging of α-pinene SOA, which is rich in cis-pinic acid, results in the removal of early-stage products and an increase in the concentration of ring-opening products like terpenylic and diaterpenylic acids. nih.govnih.gov

Heterogeneous Reactions on Aerosol Surfaces

Heterogeneous reactions occur on the surface of or within aerosol particles. Cis-pinic acid is a known major component of SOA formed from α-pinene ozonolysis and is involved in these surface reactions. copernicus.org Its presence in the particle phase is crucial for the formation of high-molecular-weight dimers, which are key to new particle formation and growth. pnas.org

Studies have shown that the mass fraction of cis-pinic acid in SOA is much higher from ozonolysis than from photooxidation. This higher concentration in the particle phase facilitates heterogeneous dimerization reactions that are otherwise negligible in photooxidation systems. pnas.org These reactions can be acid-catalyzed, leading to the formation of esters and other larger molecules that contribute to the growth and aging of the aerosol. pnas.orgresearchgate.net

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound C₉H₁₄O₄
α-Pinene C₁₀H₁₆
Camphoric acid C₁₀H₁₆O₄
cis-Caric acid C₈H₁₂O₄
cis-Norpinic acid C₈H₁₂O₄
cis-Pinonic acid C₁₀H₁₆O₃
Diaterpenylic acid C₈H₁₂O₅
Diaterpenylic acid acetate C₁₀H₁₄O₆
Formic acid CH₂O₂
Hydroperoxyl radical HO₂
Hydroxyl radical OH
3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) C₈H₁₂O₆
Nitrate radical NO₃
Norpinic acid C₈H₁₂O₄
Ozone O₃

Atmospheric Chemistry and Environmental Fate of Rel Cis Pinic Acid

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols are formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can partition into the aerosol phase. rel-cis-Pinic acid is a well-established product of the atmospheric oxidation of α-pinene and β-pinene, making it a major contributor to the formation of biogenic SOA. Its presence has been confirmed in ambient aerosol samples from various locations, including forested and urban environments influenced by biogenic emissions.

The formation of new atmospheric particles, a process known as nucleation, requires the presence of low-volatility vapors that can form stable molecular clusters. These clusters then grow into larger particles. This compound, due to its low saturation vapor pressure, is an important species in both nucleation and the subsequent growth of newly formed particles.

Research has shown that highly oxygenated organic molecules (HOMs), including dicarboxylic acids like pinic acid, can participate in new particle formation, often in conjunction with other atmospheric compounds such as sulfuric acid and ammonia. The ability of this compound to form hydrogen bonds facilitates its involvement in the initial clustering steps. Once stable clusters are formed, the condensation of semi-volatile compounds like this compound onto these clusters contributes significantly to their growth into the size range of cloud condensation nuclei (CCN), thereby influencing cloud formation and climate.

The distribution of an organic compound between the gas phase and the particulate (aerosol) phase is known as phase partitioning. This behavior is critical for determining the impact of a compound on SOA mass and properties. The phase partitioning of this compound is governed by its saturation vapor pressure, with lower pressures favoring its presence in the aerosol phase.

The saturation concentration of this compound is a key parameter used in atmospheric models to predict its partitioning. This value is sensitive to temperature, with partitioning to the aerosol phase being more favorable at lower temperatures. Furthermore, the presence of an aqueous aerosol phase can enhance the partitioning of water-soluble dicarboxylic acids like this compound from the gas phase, a process described by Henry's Law.

Below is a table of selected physical and chemical properties of this compound that are crucial for understanding its phase partitioning behavior.

PropertyValueTemperature (K)
Saturation Vapor Pressure1.1 x 10⁻⁵ Pa298
Saturation Concentration (C*)1.8 µg m⁻³293
Henry's Law Constant (K_H)1.5 x 10⁷ M atm⁻¹ (for the fully deprotonated species, pinate dianion)298

Note: These values are based on experimental and theoretical studies and can vary depending on the specific conditions.

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of a compound determines its persistence and potential for long-range transport. The primary removal mechanism for this compound from the atmosphere during the daytime is its reaction with the hydroxyl (OH) radical. This reaction leads to the degradation of pinic acid into smaller, potentially more volatile compounds, or can lead to further functionalization, forming higher-generation products that remain in the aerosol phase.

The rate constant for the reaction of this compound with OH radicals has been determined in laboratory studies. Using this rate constant and a globally averaged OH radical concentration, the atmospheric lifetime of this compound can be estimated.

ReactantRate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹)Typical OH Concentration (molecules cm⁻³)Estimated Atmospheric Lifetime
This compound(1.1 ± 0.4) x 10⁻¹¹1 x 10⁶~25 hours

This relatively short lifetime indicates that this compound is a dynamic component of the atmosphere, continuously being formed and removed. Besides gas-phase oxidation, wet and dry deposition are also important sinks for particulate-phase pinic acid.

Role in Atmospheric Carbon Cycling

This compound plays a distinct role in the atmospheric carbon cycle by acting as a link between biogenic emissions from the terrestrial biosphere and the atmospheric aerosol burden. The process begins with the emission of volatile α-pinene and β-pinene from vegetation. Atmospheric oxidation transforms this volatile carbon into low-volatility this compound, which then condenses to form SOA particles.

These particles can influence the Earth's radiative balance directly by scattering or absorbing solar radiation, and indirectly by acting as CCN. The deposition of these particles back to the Earth's surface represents a pathway for the transport of carbon from the atmosphere to ecosystems. Therefore, the formation and fate of this compound are integral components of the biogeochemical cycling of carbon.

Analytical Methodologies for the Characterization and Quantification of Rel Cis Pinic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating rel-cis-pinic acid from the myriad of other compounds present in atmospheric samples, a necessary precursor to accurate detection and quantification. Both gas and liquid chromatography are extensively utilized, with the choice of method often dictated by the sample matrix and the specific analytical goals.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of semi-volatile organic compounds like this compound. Due to its low volatility and the presence of two carboxylic acid functional groups, derivatization is a mandatory step to convert it into a more volatile and thermally stable form suitable for GC analysis.

A common derivatization procedure involves silylation, where the acidic protons of the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. ucr.edu The resulting TMS esters of this compound are amenable to separation on non-polar or mid-polarity capillary columns.

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterValue/Description
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst (e.g., trimethylchlorosilane)
GC Column Typically a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness, such as a DB-5MS or equivalent.
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Injection Mode Splitless injection is often used for trace analysis.
Temperature Program An initial temperature of ~60-80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of ~280-300°C, held for 10-20 minutes.
Detection Mass Spectrometry (MS) is the most common detector, providing both quantification and structural information.

Liquid chromatography, especially Ultra-High-Performance Liquid Chromatography (UHPLC), offers the advantage of analyzing this compound in its native form without the need for derivatization. This is particularly beneficial for studying its behavior in aqueous phases, such as cloud or fog water.

Reversed-phase chromatography is the most common separation mode, utilizing C18 columns. The mobile phase typically consists of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form, and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 2: Typical Liquid Chromatography (LC) Parameters for this compound Analysis

ParameterValue/Description
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) for high resolution and speed.
Column A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm). acs.org
Mobile Phase A Water with 0.1-0.2% formic acid. acs.org
Mobile Phase B Acetonitrile (ACN) or Methanol with 0.1-0.2% formic acid. acs.org
Gradient Elution A typical gradient might start with a low percentage of B, increasing linearly to a high percentage over 15-20 minutes to elute compounds with increasing hydrophobicity.
Flow Rate Typically in the range of 0.2-0.4 mL/min for a 2.1 mm i.d. column.
Detection Mass Spectrometry (MS), often with an electrospray ionization (ESI) source.

Mass Spectrometric Detection and Identification

Mass spectrometry is the cornerstone for the detection and structural elucidation of this compound, providing high sensitivity and specificity. When coupled with chromatographic separation, it allows for the unambiguous identification and quantification of the compound in complex mixtures.

High-resolution mass spectrometry is indispensable for determining the elemental composition of this compound and its transformation products. Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of ions with high accuracy (typically < 5 ppm). This allows for the calculation of a unique elemental formula, which is a critical step in the identification of unknown compounds in atmospheric aerosols. For this compound (C₉H₁₄O₄), the expected exact mass of the deprotonated molecule [M-H]⁻ is 185.0819.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of this compound and to distinguish it from its isomers. In an MS/MS experiment, the deprotonated molecule ([M-H]⁻ at m/z 185) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of deprotonated cis-pinic acid is well-documented. core.ac.ukresearchgate.net Key fragmentation pathways include the neutral loss of water (H₂O), carbon dioxide (CO₂), and combinations thereof. The relative abundances of the fragment ions can help differentiate cis-pinic acid from other isomeric dicarboxylic acids.

Table 3: Characteristic MS/MS Fragmentation of Deprotonated this compound ([M-H]⁻, m/z 185)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Neutral Fragment
18516718H₂O
18514144CO₂
18512362CO₂ + H₂O
1419942C₃H₆ (Propene)
1419744CO₂

Spectroscopic Analysis for Structural Elucidation and Environmental Probing

While chromatography and mass spectrometry are the workhorses for quantification and identification, spectroscopic techniques provide complementary and detailed structural information, as well as insights into the environmental state of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. core.ac.ukualberta.ca Although challenging to apply directly to ambient aerosol samples due to sensitivity and matrix interference issues, NMR analysis of synthesized standards and laboratory-generated SOA is crucial for confirming structures.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H12.0-12.5br s (2H, -COOH)
¹H2.5-3.0m (2H, -CH-)
¹H1.8-2.4m (2H, -CH₂-)
¹H1.3-1.5s (3H, -CH₃)
¹H0.8-1.0s (3H, -CH₃)
¹³C175-180(2C, -COOH)
¹³C40-45(2C, -CH-)
¹³C35-40(1C, Quaternary C)
¹³C25-30(1C, -CH₂-)
¹³C20-25(1C, -CH₃)
¹³C15-20(1C, -CH₃)

Table 5: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
2500-3300O-H stretchBroad absorption due to hydrogen-bonded carboxylic acid dimers.
~1700C=O stretchStrong absorption from the carbonyl of the carboxylic acid.
~1415O-H bendIn-plane bending of the hydroxyl group.
~1200-1300C-O stretchStretching of the carbon-oxygen single bond.
~920O-H bendOut-of-plane bending of the hydroxyl group (characteristic of dimers).

Photoelectron Spectroscopy of Pinate Dianions

Photoelectron spectroscopy (PES) is a powerful technique used to study the electronic structure and energetics of molecules by measuring the kinetic energy of electrons ejected upon photoionization. In the context of this compound, this method has been applied to its doubly deprotonated form, the cis-pinate dianion (cis-PA²⁻), providing fundamental insights into its stability and solvation, which are critical for understanding its role in aerosol formation. calstate.eduacs.orgacs.org

Studies combining negative ion photoelectron spectroscopy with ab initio theoretical calculations have investigated the structures and energetics of cis-pinate dianions solvated by various molecules such as water, methanol, and acetonitrile. calstate.eduacs.orgacs.org A key finding from these studies is that the strong mutual repulsion between the two excess charges in the dianion creates a "repulsive Coulomb barrier" (RCB), which influences the photodetachment process. au.dkmdpi.com The photon energy must be sufficient to overcome both the electron binding energy and the height of this barrier. au.dk

Research has revealed that solvent molecules preferentially solvate the two carboxylate (–CO₂⁻) groups on the cis-pinate dianion in an alternating fashion as the number of solvent molecules increases. calstate.eduacs.orgacs.org This solvation pattern is a known phenomenon in linear dicarboxylate dianions. However, the rigid four-membered carbon ring of the cis-pinate structure introduces subtle effects not seen in simpler dicarboxylates. calstate.eduacs.org For instance, with two solvent molecules of water or methanol, asymmetric isomers can form where both solvent molecules interact with only one of the carboxylate groups. calstate.eduacs.org The dominant interactions are bidentate hydrogen bonds between the carboxylate oxygens and water (O⁻⋯H–O), and a mix of O⁻⋯H–O and O⁻⋯H–C hydrogen bonds for methanol. calstate.eduacs.org These molecular-level findings are crucial for understanding the initial stages of atmospheric organic aerosol growth. calstate.eduacs.orgacs.org

Table 1: Key Findings from Photoelectron Spectroscopy of Solvated cis-Pinate Dianions
SystemKey FindingDominant Interaction TypeReference
cis-PA²⁻(H₂O)nSolvation occurs alternately on the two –CO₂⁻ groups. Asymmetric isomers exist for n=2.Bidentate O⁻⋯H–O H-bonds calstate.eduacs.org
cis-PA²⁻(CH₃OH)nSimilar alternating solvation. Asymmetric isomers also observed for n=2.O⁻⋯H–O and O⁻⋯H–C H-bonds calstate.eduacs.org
cis-PA²⁻(CH₃CN)nFollows the alternating solvation pattern.Tridentate O⁻⋯H–C H-bonds calstate.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of synthesized or isolated this compound and its derivatives. While detailed spectral assignments for this compound itself are found in the supporting information of specialized chemical studies acs.org, the principles can be understood from the analysis of closely related compounds like cis-pinonic acid. acs.orguci.edu

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and spatial relationships. For a molecule like this compound, one would expect to see signals for the methyl protons on the cyclobutane (B1203170) ring, the protons on the ring itself, and the protons of the methylene (B1212753) group in the acetic acid substituent. organicchemistrydata.org The protons adjacent to the carboxylic acid groups would be deshielded, appearing at a downfield chemical shift.

In ¹³C NMR, a signal is observed for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., methyl, methylene, carbonyl). For this compound, distinct signals would be expected for the carbons of the two carboxylic acid groups (typically >170 ppm), the carbons of the cyclobutane ring, the gem-dimethyl carbons, and the methylene carbon of the acetic acid side chain. nih.gov The analysis of ¹H and ¹³C NMR spectra together allows for the complete assignment of the molecule's constitution and stereochemistry. uci.edunih.gov

Table 2: Expected NMR Chemical Shift Regions for this compound
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference Principle
¹HCarboxylic Acid (R-CH₂-COOH)~2.2 - 2.6 organicchemistrydata.org
¹HCyclobutane Ring (Ring CH)~1.8 - 2.9 organicchemistrydata.org
¹HMethyl (C(CH₃)₂)~0.8 - 1.4 organicchemistrydata.org
¹³CCarboxylic Acid (COOH)> 170 nih.gov
¹³CCyclobutane Ring (Ring C)~20 - 50 nih.gov
¹³CMethyl (C(CH₃)₂)~15 - 30 nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These methods are particularly useful for identifying carboxylic acids and studying intermolecular interactions like hydrogen bonding, which is highly relevant for this compound.

The IR spectrum of a carboxylic acid is characterized by several strong, distinct absorption bands. For this compound, the most prominent features would include:

A very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. rsc.org

A sharp and intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer. rsc.orgresearchgate.net

A C-O stretching band, coupled with O-H in-plane bending, appearing in the 1210-1440 cm⁻¹ region. rsc.org

Due to the presence of two carboxylic acid groups, this compound readily forms intermolecular hydrogen bonds, leading to the formation of dimers or longer oligomeric chains, especially in the condensed phase (solid or liquid aerosol particles). rsc.org IR spectroscopy is highly sensitive to these hydrogen-bonding interactions, which cause significant broadening of the O-H stretch and a shift in the C=O stretch frequency compared to a free monomer. rsc.orgrsc.org These spectral features are used to characterize the physical state and intermolecular structure of carboxylic acids within aerosol particles. rsc.orgrsc.org Raman spectroscopy provides complementary information and is particularly effective for studying symmetric vibrations that may be weak in the IR spectrum. medchemexpress.com

Advanced Sampling and In-Situ Measurement Techniques

To understand the atmospheric lifecycle of this compound, advanced techniques are required to sample and measure it directly from the air, often at very low concentrations.

One prominent method involves collecting aerosol particles on filters, followed by solvent extraction and chemical derivatization (e.g., esterification with BF₃-methanol) to make the acid more volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) . au.dkrsc.org This approach was used in the initial identification of cis-pinic acid in smog chamber experiments simulating the ozonolysis of α-pinene. au.dkrsc.org

For higher time resolution and in-situ analysis, the Particle Into Liquid Sampler (PILS) is often employed. rsc.org The PILS collects ambient aerosol particles directly into a liquid stream (typically water), creating an aqueous solution of the soluble aerosol components. This liquid sample can then be coupled online to analytical instruments. For example, PILS has been coupled with GC-MS for the measurement of pinic acid. rsc.org

More recently, two-dimensional liquid chromatography (2D-LC) coupled to high-resolution mass spectrometry has been developed for the analysis of chiral molecules like cis-pinic acid in complex samples such as ice cores. nih.govnih.gov This powerful technique uses two different liquid chromatography columns to achieve superior separation. A reversed-phase column might be used in the first dimension to separate compounds by polarity, followed by a chiral column in the second dimension to separate the enantiomers of cis-pinic acid. nih.gov This allows for the determination of the chiral ratio of cis-pinic acid, which can provide insights into its atmospheric formation pathways and the sources of its precursors. nih.govnih.gov

Table 3: Advanced Techniques for Sampling and Analysis of this compound
TechniqueDescriptionApplicationReference
Filter Sampling with GC-MSAerosols are collected on filters, extracted, derivatized (esterified), and analyzed by GC-MS.Identification and quantification in smog chamber and ambient aerosols. au.dkrsc.org
Particle Into Liquid Sampler (PILS)Collects and dissolves soluble aerosol components into a liquid stream for online analysis.High-time-resolution measurements of water-soluble species like pinic acid. rsc.org
Two-Dimensional Liquid Chromatography (2D-LC)Uses two different LC columns for enhanced separation, often for chiral analysis. Coupled to MS.Determination of enantiomeric ratios of cis-pinic acid in environmental archives like ice cores. nih.govnih.gov

Theoretical and Computational Investigations of Rel Cis Pinic Acid

Quantum Chemical Calculations of Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in understanding the reactivity and transformation of rel-cis-pinic acid in the atmosphere. These computational methods are used to explore reaction mechanisms, determine the energies of reactants, transition states, and products, and predict the feasibility of various chemical pathways. nih.gov

Studies on related α-pinene oxidation products, such as cis-pinonic acid, provide a framework for the types of reactions this compound may undergo. For instance, quantum chemical calculations have been employed to investigate the interaction between cis-pinonic acid and key atmospheric molecules like sulfuric acid, water, and ammonia. nih.gov These calculations, often using methods like Density Functional Theory (DFT) at levels such as M06-2X/6-311+G(3df,3pd), help to optimize the geometries of molecular clusters and determine their thermodynamic stability. nih.gov The findings indicate that these oxidation products can participate in new particle formation, a process that can be significantly influenced by hydrolysis reactions catalyzed by atmospheric acids like sulfuric and nitric acid. nih.gov

For compounds structurally similar to this compound, such as norpinonic acid, computational studies have detailed their gas-phase fragmentation pathways. copernicus.orgcopernicus.org By combining tandem mass spectrometry with DFT calculations (e.g., at the ωB97XD/6-311+G(2d,p) level), researchers have determined the threshold energies for processes like decarboxylation. copernicus.org Intrinsic reaction coordinate (IRC) computations are used to confirm that the calculated transition state structures correctly connect the reactants and products. copernicus.org

Furthermore, theoretical studies on the photolysis of aqueous cis-pinonic acid have shown that both Norrish type I and type II pathways can occur, driven by dynamics on the lowest triplet excited state. uci.edu Such computational investigations into reaction energetics and pathways are crucial for building accurate models of atmospheric chemistry. nih.gov

Molecular Dynamics Simulations of Solvation Phenomena

Molecular dynamics (MD) simulations offer a way to study the dynamic interactions between solute and solvent molecules, providing a detailed picture of solvation at the molecular level. acs.orgnih.gov These simulations are particularly valuable for understanding how this compound interacts with different atmospheric solvents, which influences its partitioning and reactivity.

The solvation of the cis-pinate dianion (the doubly deprotonated form of cis-pinic acid) in water has been investigated through a combination of photoelectron spectroscopy and ab initio calculations. dicp.ac.cnosti.govnih.gov These studies reveal specific patterns of hydration.

As water molecules are added, they tend to solvate the two carboxylate (-CO₂⁻) groups alternately. nih.gov A notable finding is the existence of asymmetric isomers for clusters like cis-PA²⁻(H₂O)₂, where both water molecules interact with only one of the carboxylate groups. nih.gov This phenomenon, not typically observed in simpler linear dicarboxylates, highlights the structural influence of the rigid four-membered carbon ring in cis-pinic acid. nih.gov The dominant interaction between the pinate dianion and water involves the formation of bidentate hydrogen bonds (O⁻···H–O). dicp.ac.cnnih.gov

Photodissociation dynamics simulations of hydrated cis-pinonic acid methyl ester, a related compound, have been used to explore the effect of water on photochemical reactions. uci.edu Simulations with one or five water molecules indicated that the presence of water does not significantly suppress the photolysis of this class of compounds. uci.edu

The interaction of the cis-pinate dianion has also been studied in organic solvents, namely acetonitrile (B52724) (CH₃CN) and methanol (B129727) (CH₃OH), which serve as proxies for different organic environments in atmospheric aerosols. dicp.ac.cnosti.govnih.gov Theoretical calculations show distinct differences in the solvation mechanism compared to water. dicp.ac.cn

In methanol, solvation involves both O⁻···H–O and O⁻···H–C hydrogen bonds. dicp.ac.cnnih.gov Similar to hydration, asymmetric isomers of cis-PA²⁻(CH₃OH)₂ have been identified where both solvent molecules bind to a single carboxylate site. nih.gov

In contrast, solvation by acetonitrile is characterized by tridentate O⁻···H–C hydrogen bonds. dicp.ac.cnnih.gov The study of mixed-solvent clusters revealed that the formation of inter-solvent hydrogen bonds is favorable between water and acetonitrile, but not between water and methanol. dicp.ac.cnnih.gov These specific interactions are critical for understanding the behavior of this compound in the complex chemical matrix of secondary organic aerosols. osti.gov

Table 1: Dominant Interactions in the Solvation of cis-Pinate Dianion

SolventDominant Interaction Type(s)Reference
Water (H₂O)Bidentate O⁻···H–O hydrogen bonds dicp.ac.cnnih.gov
Methanol (CH₃OH)O⁻···H–O and O⁻···H–C hydrogen bonds dicp.ac.cnnih.gov
Acetonitrile (CH₃CN)Tridentate O⁻···H–C hydrogen bonds dicp.ac.cnnih.gov

Atmospheric Chemical Transport Modeling of this compound

This compound is incorporated into atmospheric chemical transport models to predict its distribution and impact on air quality and climate. These models use fundamental data from laboratory and computational studies to parameterize the behavior of atmospheric compounds. researchgate.net

Quantum chemical calculations suggest that cis-pinic acid is less efficient at condensing onto existing particles compared to other dicarboxylic acids like cis-3-caric acid, which is an oxidation product of Δ³-carene. ucdavis.edu This affects its partitioning between the gas and particle phases in models.

Chemical transport models like WRF-Chem are used to simulate the concentration of species such as pinic acid in the atmosphere. iapjournals.ac.cn Furthermore, kinetic studies of the aqueous-phase reactions of pinic acid with hydroxyl (•OH) radicals provide essential data for these models. acs.org The atmospheric lifetimes of pinic acid have been calculated for various atmospheric scenarios, including different liquid water contents typical of aerosols and clouds. acs.org For example, lifetimes were shown to decrease significantly with higher liquid water content, indicating that aqueous-phase processing is a major sink for this compound. acs.org This detailed information is used to improve chemical mechanisms within models, such as the Chemical Aqueous Phase Radical Mechanism (CAPRAM), leading to more accurate simulations of secondary organic aerosol (SOA) formation and aging. acs.org

Synthesis and Derivatization Studies of Rel Cis Pinic Acid

Laboratory Synthesis Routes from α-Pinene

The laboratory synthesis of rel-cis-pinic acid from α-pinene primarily involves oxidative cleavage of the double bond within the α-pinene molecule. The most common and well-documented methods include ozonolysis and oxidation with potassium permanganate (B83412).

Ozonolysis:

The reaction of α-pinene with ozone is a key process in the formation of secondary organic aerosols in the atmosphere and is a widely used laboratory method for synthesizing pinic acid. rsc.orgau.dk This process involves the cleavage of the endocyclic double bond of α-pinene, leading to the formation of a Criegee intermediate. copernicus.org This intermediate can then undergo further reactions to yield a variety of products, including pinic acid. rsc.orgnih.govrsc.org Studies have shown that pinic acid is conclusively formed via the decomposition of a specific Criegee intermediate (CI2). rsc.org The yields of pinic acid from ozonolysis can be influenced by reaction conditions. For instance, in smog chamber experiments, yields were in the range of 1-3% when 1000 ppbv of α-pinene reacted with 750 ppbv of ozone. au.dk

Potassium Permanganate (KMnO₄) Oxidation:

Oxidation of α-pinene using potassium permanganate is another effective method for the synthesis of cis-pinonic acid, which can be a precursor or a related product depending on the reaction conditions. calstate.educalstate.edu This method is often preferred in laboratory settings where ozonolysis equipment is unavailable. reddit.com The reaction is typically carried out in an aqueous medium, and the pH of the reaction mixture can significantly impact the yield. Using a low-acidity compound like ammonium (B1175870) sulfate (B86663) as a pH regulator has been shown to improve the yield of the desired acid product. calstate.edu One documented procedure involves stirring α-pinene with a slurry of crushed ice, KMnO₄, and ammonium sulfate. reddit.com

MethodOxidizing AgentKey Intermediates/ConditionsPrimary Product
OzonolysisOzone (O₃)Criegee Intermediate (CI2)This compound
Permanganate OxidationPotassium Permanganate (KMnO₄)Aqueous medium, pH regulation (e.g., with ammonium sulfate)cis-Pinonic acid / this compound

Enantioselective Synthesis Approaches

The enantiomeric composition of pinic acid is of interest in atmospheric science to understand the atmospheric transport and transformation of biogenic volatile organic compounds. cnr.it Enantioselective synthesis aims to produce specific stereoisomers of pinic acid.

Research has demonstrated that the chiral information from the α-pinene precursor is transferred to the pinic acid product during oxidation. cnr.it Ozonolysis experiments performed with enantiomerically pure (+)- and (-)-α-pinene have been used to identify the resulting pinic acid enantiomers. cnr.it This indicates that the stereochemistry of the starting α-pinene dictates the stereochemistry of the resulting pinic acid, providing a straightforward approach to obtaining enantiomerically enriched pinic acid. The synthesis of a racemic standard of pinic acid is also crucial for developing analytical methods, such as high-performance liquid chromatography (HPLC), to separate and identify the two enantiomers in environmental samples. cnr.it

Chemical Transformation and Derivative Formation

This compound, with its two carboxylic acid functional groups, is a versatile starting material for the synthesis of various derivatives. These transformations are important for creating new molecules with potential applications and for studying the further atmospheric processing of pinic acid.

Esterification:

The carboxylic acid groups of pinic acid can be esterified. For example, derivatization with BF₃-methanol converts pinic acid into its corresponding methyl esters, a common procedure for analysis by gas chromatography/mass spectrometry (GC/MS). au.dk

Amide Formation:

The carboxylic acid groups can be converted to amides. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using oxalyl chloride. calstate.edu The resulting acyl chloride can then react with various amines to produce a range of amide derivatives. calstate.edu This approach has been used to synthesize novel molecules from cis-pinonic acid, a related compound. calstate.edu

Further Oxidation and Degradation:

In the atmosphere, pinic acid can undergo further oxidation, leading to the formation of other important secondary organic aerosol components. Aqueous-phase photo-oxidation of pinic acid has been shown to produce norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). rsc.org The yields of these products can be significantly influenced by the pH of the aqueous medium. rsc.org Norpinic acid is considered a major semi-volatile oxidation product of pinenes. mdpi.com

TransformationReagents/ConditionsDerivative ClassSpecific Examples
EsterificationBF₃-MethanolEstersPinic acid methyl esters
Amide Formation1. Oxalyl Chloride 2. AmineAmidesVarious amide derivatives
Aqueous-phase Photo-oxidationOH radicals, UV lightCarboxylic AcidsNorpinic acid, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

Ecological Context and Biogenic Emission Relevance

Origin in Plant-Emitted Monoterpenes

The primary origin of rel-cis-Pinic acid is the atmospheric oxidation of monoterpenes, which are a class of biogenic volatile organic compounds (BVOCs) emitted in vast quantities by many plants, especially coniferous trees. pnnl.gov The most significant precursors are α-pinene and β-pinene, two of the most abundant monoterpenes in the atmosphere. mdpi.com

The formation of pinic acid occurs through a series of complex chemical reactions in the gas phase. When α-pinene and β-pinene are released into the atmosphere, they react with key oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃). copernicus.orguci.edu The ozonolysis of α-pinene, in particular, has been identified as a major pathway leading to the formation of cis-pinic acid. copernicus.orgcapes.gov.br This process involves the cleavage of the double bond in the pinene molecule, leading to the formation of a Criegee intermediate, which then undergoes further reactions to yield a variety of oxygenated products, including pinic acid. copernicus.orgcopernicus.org

Due to its low volatility, pinic acid has a strong tendency to partition from the gas phase into the particle phase, contributing significantly to the formation and growth of secondary organic aerosols (SOA). pnnl.govcapes.gov.brcnr.it These aerosols are microscopic particles suspended in the atmosphere that can influence cloud formation, radiative balance, and air quality. pnnl.govnih.gov Consequently, pinic acid is widely recognized and used as a molecular tracer for SOA derived from biogenic sources, particularly from the oxidation of α-pinene. mdpi.comuci.edu Field studies in various locations, including boreal forests and urban areas, have consistently detected pinic acid in aerosol samples, confirming its link to plant-emitted precursors. mdpi.comcopernicus.org

Precursor MonoterpenePrimary Oxidant(s)Key ProductAtmospheric Significance
α-PineneO₃, •OHcis-Pinic Acid, Pinonic Acid, PinonaldehydeMajor contributor to biogenic secondary organic aerosol (BSOA). mdpi.comcopernicus.orgresearchgate.net
β-PineneO₃, •OHcis-Pinic Acid, Nopinone, Norpinic AcidContributes to BSOA formation. mdpi.comcopernicus.org

Interconnections within Terpene Metabolism and Biosynthesis

While this compound is a prominent compound in environments influenced by biogenic emissions, it is not a direct product of plant metabolic pathways. Instead, its existence is an indirect consequence of terpene biosynthesis in plants. Plants synthesize monoterpene precursors, like α-pinene, primarily through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. nih.govresearchgate.net This pathway uses simple sugars to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

These building blocks are then combined to form geranyl pyrophosphate (GPP), the direct precursor for all C10 monoterpenes. nih.gov Specialized enzymes called terpene synthases (TPSs) then convert GPP into a diverse array of monoterpene structures, including α-pinene and β-pinene. nih.govnih.gov The specific monoterpenes produced are dependent on the plant species and can be influenced by environmental conditions. mdpi.com

The interconnection, therefore, lies in the plant's primary metabolism providing the volatile precursors that, once emitted into the atmosphere, are transformed into second-generation oxidation products like pinic acid. copernicus.orgresearchgate.net The biosynthesis within the plant and the subsequent atmospheric chemistry are distinct but sequential processes. The chiral information from the precursor α-pinene can even be transferred to the pinic acid product during atmospheric oxidation, meaning the enantiomeric ratio of pinic acid in aerosols can reflect the specific plant sources of the original monoterpene emissions. cnr.it

Broader Environmental Implications beyond Atmospheric Chemistry

The environmental impact of this compound extends beyond its role as an SOA component in the atmosphere. As a water-soluble organic acid, it participates in various multiphase chemical processes. rsc.orgnih.gov

Aqueous Phase Chemistry and Cloud Formation: Pinic acid can be taken up into atmospheric aqueous phases such as cloud and fog droplets. rsc.orgrsc.org In these droplets, it can undergo further aqueous-phase photo-oxidation, which can alter its chemical structure and contribute to the formation of aqueous secondary organic aerosols (aqSOA). rsc.orgrsc.org Studies have shown that the degradation of pinic acid in the aqueous phase can produce other important SOA tracers like norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). rsc.orgrsc.org The pH of the cloudwater can drastically affect these reaction pathways and product yields. rsc.orgrsc.org The presence of dicarboxylic acids like pinic acid in aerosol particles can also influence their ability to act as cloud condensation nuclei (CCN), thereby affecting cloud properties and precipitation patterns. mdpi.com

Deposition and Presence in Ecosystems: Through wet and dry deposition, atmospheric aerosols containing pinic acid are transferred from the atmosphere to the Earth's surface. uci.edu This leads to its presence in various ecosystems, including soil and water bodies in forested regions. mdpi.comuci.edu While its direct ecological effects in these environments are not as well-studied as its atmospheric role, the deposition of such oxygenated organic compounds represents a carbon input into these systems. It can influence the chemical composition of soil and surface waters. Pinic acid has been detected in aerosol samples collected over diverse environments, from pristine Amazon rainforests to polluted urban centers, highlighting its widespread distribution. mdpi.comcnr.it

Chemical Aging of Aerosols: Once in the particle phase, pinic acid can continue to react, a process known as chemical aging. mdpi.comnih.gov It can react with other compounds to form larger, less volatile molecules, including dimers, which further stabilizes its presence in the aerosol phase. copernicus.orgnih.gov This aging process alters the chemical and physical properties of the aerosol over its atmospheric lifetime, which can be several days to weeks. nih.gov

Environmental SphereRole/Implication of this compoundKey Associated Compounds
Atmosphere (Aerosol Phase) Formation and growth of Secondary Organic Aerosols (SOA). pnnl.govnih.govα-Pinene, Pinonic Acid, Norpinic Acid. mdpi.com
Atmosphere (Aqueous Phase) Formation of aqueous SOA (aqSOA), acts as Cloud Condensation Nuclei (CCN). rsc.orgrsc.orgNorpinic Acid, MBTCA. rsc.orgrsc.org
Terrestrial & Aquatic Systems Deposition from the atmosphere, contributing to organic carbon in soil and water. uci.eduOther SOA components.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing and characterizing rel-cis-Pinic acid, and what methodologies are commonly employed to address them?

  • Methodological Answer : Synthesis of this compound often faces challenges in stereochemical control and purification due to its structural complexity. Common approaches include:

  • Stereoselective synthesis : Use of chiral catalysts (e.g., asymmetric hydrogenation) to ensure correct stereochemistry .
  • Purification : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) for isomer separation and validation .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for stereochemical confirmation) and X-ray crystallography for absolute configuration determination .

Q. How can researchers design experiments to investigate the biological activity of this compound while minimizing confounding variables?

  • Methodological Answer : Apply the PICOT framework to structure the study:

  • Population : Define the biological model (e.g., cell lines, in vivo systems).
  • Intervention : Dose ranges and delivery methods (e.g., solubility in DMSO or aqueous buffers).
  • Comparison : Use positive/negative controls (e.g., known agonists/inhibitors).
  • Outcome : Quantify activity via assays like enzyme-linked immunosorbent assay (ELISA) or transcriptomic analysis .
  • Timeframe : Ensure consistent exposure durations to avoid temporal bias .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve contradictions in spectroscopic or chromatographic data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from multiple studies to identify systematic errors (e.g., solvent effects on NMR chemical shifts) .
  • Cross-validation : Combine techniques (e.g., IR spectroscopy with computational simulations like DFT to confirm functional groups) .
  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., temperature, pH) and report detailed protocols to align with journal guidelines .

Q. How can researchers address discrepancies in reported bioactivity profiles of this compound in different biological systems?

  • Methodological Answer :

  • Mechanistic studies : Use knockout models or RNA interference to isolate target pathways .
  • Dose-response analysis : Validate activity thresholds across systems to rule out off-target effects .
  • Data normalization : Adjust for system-specific variables (e.g., cell viability assays using MTT vs. ATP-based luminescence) .

Q. What computational approaches are most effective for predicting the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Quantum mechanical modeling : Simulate hydrolysis or photodegradation using software like Gaussian or ORCA .
  • Molecular dynamics : Predict interaction with environmental matrices (e.g., soil, water) using force fields like AMBER .
  • Validation : Compare computational results with empirical data from LC-MS/MS analysis of degradation products .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer :

  • Feasibility : Assess resource availability (e.g., access to chiral synthesis facilities).
  • Novelty : Focus on understudied aspects (e.g., enantiomer-specific toxicity).
  • Ethics : Ensure compliance with guidelines for environmental or animal studies .
  • Relevance : Align with broader scientific goals (e.g., green chemistry or drug discovery) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental details : Include solvent purity, instrument calibration parameters, and raw data in supplementary materials .
  • Statistical rigor : Report p-values, confidence intervals, and effect sizes for bioactivity studies .
  • Ethical disclosures : Declare funding sources and potential conflicts of interest .

Table: Comparative Analysis of Synthesis Methods for this compound

MethodYield (%)Purity (%)Key AdvantagesLimitationsReference ID
Asymmetric Catalysis7899.5High stereoselectivityCostly catalysts
Enzymatic Synthesis6598.0Eco-friendly, mild conditionsScalability issues
Classical Resolution4595.5Low technical complexityLow yield, waste generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.